What is 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
What is 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
An In-Depth Technical Guide to 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its structural attributes, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide presents robust analytical methodologies for its characterization, discusses its strategic applications in medicinal chemistry, and outlines essential safety and handling procedures. The strategic combination of a trifluoromethyl group, a pyrrolidine ring, and a reactive aniline moiety makes this molecule a highly valuable and versatile building block for the synthesis of novel, high-performance chemical entities.
Introduction & Strategic Significance
In the landscape of modern drug discovery, the design of small molecule therapeutics relies heavily on the use of "privileged scaffolds" and strategic functionalization to optimize pharmacological profiles. 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a quintessential example of a building block designed for this purpose, integrating three key structural motifs that are highly favored in medicinal chemistry.
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The Trifluoromethyl (CF₃) Group : The incorporation of a CF₃ group is a well-established strategy to enhance a drug candidate's properties. It is highly electronegative and lipophilic, which can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability.[1][2][3]
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The Pyrrolidine Ring : As a saturated five-membered heterocycle, the pyrrolidine ring is a "privileged scaffold" that imparts a three-dimensional character to an otherwise flat aromatic structure.[4] This non-planar geometry is crucial for creating specific and high-affinity interactions with the complex surfaces of biological targets. The pyrrolidine motif can also enhance aqueous solubility and provides a stable, non-aromatic linker.[5]
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The Aniline Moiety : The primary aromatic amine (aniline) serves as a versatile synthetic handle. It is a nucleophile that readily participates in a wide array of chemical transformations, including amide bond formation, sulfonylation, urea formation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the facile construction of diverse molecular libraries.[2]
The convergence of these three features in a single molecule provides researchers with a powerful tool to accelerate the discovery and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical & Structural Properties
The unique combination of functional groups in 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₃F₃N₂ | Calculated from structure |
| Molecular Weight | 230.23 g/mol | Calculated from structure[6] |
| Appearance | Likely a solid or high-boiling liquid | Based on analogs like 4-(Pyrrolidin-1-yl)aniline (solid) and trifluoromethyl anilines (liquid/solid)[7] |
| Predicted pKa | ~3.5-4.0 (for the anilinium ion) | The electron-withdrawing nature of the pyrrolidine and CF₃ group significantly reduces the basicity of the aniline nitrogen compared to aniline (~4.6). |
| Predicted LogP | ~3.0-3.5 | The CF₃ group and the pyrrolidine ring increase lipophilicity compared to aniline (LogP ~0.9). |
| CAS Number | 1195147-38-1 |
Synthesis and Purification
The synthesis of 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is most effectively achieved through a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) followed by a chemical reduction. This approach is logical because the SₙAr reaction is facilitated by the electron-withdrawing nitro group, which is subsequently converted to the desired aniline functionality.
Recommended Synthetic Protocol
Step 1: Synthesis of 1-[4-Nitrophenyl]-2-(trifluoromethyl)pyrrolidine
This step involves the reaction of the key intermediate, (±)-2-(trifluoromethyl)pyrrolidine, with 1-fluoro-4-nitrobenzene. The nitro group activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic substitution by the secondary amine of the pyrrolidine.
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Materials :
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(±)-2-(Trifluoromethyl)pyrrolidine (1.0 eq)
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1-Fluoro-4-nitrobenzene (1.05 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Dimethyl Sulfoxide (DMSO)
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Procedure :
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To a solution of (±)-2-(trifluoromethyl)pyrrolidine in DMSO, add potassium carbonate.
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Add 1-fluoro-4-nitrobenzene to the mixture.
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine.
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After completion, cool the reaction to room temperature and pour it into ice water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
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Step 2: Reduction to 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
The nitro group of the intermediate is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Materials :
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1-[4-Nitrophenyl]-2-(trifluoromethyl)pyrrolidine (1.0 eq)
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Palladium on Carbon (10% Pd/C, 5-10 mol%)
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Methanol or Ethanol
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Hydrogen gas (H₂) balloon or hydrogenation apparatus
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Procedure :
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Dissolve the crude nitro-intermediate in methanol or ethanol in a flask suitable for hydrogenation.
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Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
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Evacuate the flask and backfill with hydrogen gas.
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Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad must be kept wet with the solvent to prevent the catalyst from becoming pyrophoric in air.
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Rinse the pad with additional solvent.
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Concentrate the filtrate under reduced pressure to yield the crude final product.
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Purification Workflow
The crude product is purified by flash column chromatography on silica gel.
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Adsorb : Adsorb the crude product onto a small amount of silica gel.
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Pack : Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.
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Load : Load the adsorbed product onto the column.
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Elute : Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 30%). The less polar impurities will elute first, followed by the desired product.
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Collect & Concentrate : Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline as a purified solid or oil.
Visualization of Synthesis Workflow
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This serves as a self-validating system for the synthetic protocol.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
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Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
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Mobile Phase : A gradient of acetonitrile in water (both containing 0.1% formic acid for improved peak shape).
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
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Expected Result : A single major peak with >95% purity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Technique : Electrospray Ionization (ESI) in positive mode.
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Expected Result : A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 231.11.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. The spectra will be complex due to the chirality at the C2 position of the pyrrolidine ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Splitting Patterns | Rationale |
| ¹H NMR | ~6.6-7.2 | AA'BB' system or two doublets | Aromatic protons on the aniline ring. |
| ~6.0-6.5 | Broad singlet | -NH₂ protons. | |
| ~4.0-4.5 | Multiplet | Proton on the chiral carbon adjacent to CF₃ (N-CH-CF₃). | |
| ~3.0-3.8 | Multiplets | Protons on the pyrrolidine ring (N-CH₂). | |
| ~1.8-2.4 | Multiplets | Protons on the pyrrolidine ring (-CH₂-CH₂-). | |
| ¹³C NMR | ~140-150 | Singlet | Aromatic carbon attached to nitrogen (C-N). |
| ~126.5 | Quartet (J ≈ 280-290 Hz) | Trifluoromethyl carbon (-CF₃). | |
| ~115-130 | Multiple singlets | Aromatic carbons (C-H and C-C). | |
| ~60-70 | Quartet (J ≈ 30-35 Hz) | Chiral carbon attached to CF₃ (N-CH-CF₃). | |
| ~45-55 | Singlet | Pyrrolidine carbon (N-CH₂). | |
| ~20-35 | Singlets | Pyrrolidine carbons (-CH₂-CH₂-). | |
| ¹⁹F NMR | ~ -70 to -80 | Doublet | The three fluorine atoms of the CF₃ group will appear as a doublet due to coupling with the adjacent proton. |
Applications in Medicinal Chemistry
The primary value of 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is as a versatile intermediate for building more complex molecules, particularly in the early stages of drug discovery.
Diversification of the Aniline Moiety
The nucleophilic aniline group is a key point for molecular elaboration. It can be readily converted into a variety of functional groups to explore structure-activity relationships (SAR).
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Amides : Reaction with carboxylic acids or acyl chlorides.
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Sulfonamides : Reaction with sulfonyl chlorides.
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Ureas : Reaction with isocyanates.
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Heterocycles : Participation in cyclization reactions to form quinolines, quinoxalines, or benzodiazepines.
This diversification allows chemists to rapidly generate a library of compounds to screen for biological activity against a specific target, such as a protein kinase or a G-protein coupled receptor.
Visualization of Synthetic Diversification
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact compound may be limited, data from analogous structures like trifluoromethyl anilines and other aromatic amines provide a strong basis for risk assessment.[9][10][11]
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Health Hazards :
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Personal Protective Equipment (PPE) :
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Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile).
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Eye Protection : Use chemical safety goggles or a face shield.
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Skin and Body Protection : Wear a lab coat and ensure skin is not exposed.
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Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.
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Storage :
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Store in a tightly closed container.
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Keep in a cool, dry, and well-ventilated place.[6]
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Store away from strong oxidizing agents.
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Conclusion
4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a strategically designed chemical building block that offers significant advantages for modern chemical research, particularly in the field of drug discovery. The combination of a metabolically robust trifluoromethyl group, a conformationally defined pyrrolidine ring, and a synthetically versatile aniline moiety provides an ideal starting point for the creation of diverse and complex molecular architectures. The reliable synthetic and analytical protocols detailed in this guide empower researchers to confidently utilize this compound in their pursuit of next-generation therapeutics and other high-value chemical products.
References
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PubMed. (2005, March 24). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Available at: [Link]
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